molecular formula C14H25NO2Si B3056936 1-Butanamine, 4-(diethoxyphenylsilyl)- CAS No. 7534-55-6

1-Butanamine, 4-(diethoxyphenylsilyl)-

Cat. No.: B3056936
CAS No.: 7534-55-6
M. Wt: 267.44 g/mol
InChI Key: WFUCSFLLCZTCPT-UHFFFAOYSA-N
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Description

1-Butanamine, 4-(diethoxyphenylsilyl)- is an organic compound with the molecular formula C14H25NO2Si. It is a derivative of butanamine, where the butanamine moiety is substituted with a diethoxyphenylsilyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butanamine, 4-(diethoxyphenylsilyl)- typically involves the reaction of butanamine with a diethoxyphenylsilyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

Butanamine+Diethoxyphenylsilyl chloride1-Butanamine, 4-(diethoxyphenylsilyl)-+HCl\text{Butanamine} + \text{Diethoxyphenylsilyl chloride} \rightarrow \text{1-Butanamine, 4-(diethoxyphenylsilyl)-} + \text{HCl} Butanamine+Diethoxyphenylsilyl chloride→1-Butanamine, 4-(diethoxyphenylsilyl)-+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process typically includes steps for purification, such as distillation or recrystallization, to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Butanamine, 4-(diethoxyphenylsilyl)- can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The silyl group can participate in substitution reactions, where the diethoxy groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce secondary amines .

Scientific Research Applications

Organic Synthesis

1-Butanamine, 4-(diethoxyphenylsilyl)- serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions typical of amines, including:

  • Alkylation : Reacting with alkyl halides to form larger organic molecules.
  • Acylation : Forming amides through reaction with acyl chlorides or anhydrides.
  • Condensation Reactions : Engaging with carbonyl compounds to produce imines or enamines.

Table 1: Common Reactions Involving 1-Butanamine, 4-(diethoxyphenylsilyl)-

Reaction TypeExample ReactionProduct Type
AlkylationR-X + Amine → Alkylated AmineAlkylated Products
AcylationRCOCl + Amine → AmideAmides
CondensationCarbonyl + Amine → IminesImines

Pharmaceutical Applications

The compound is utilized in the synthesis of various pharmaceutical agents. Its amine functionality is crucial for creating bioactive molecules. Notable applications include:

  • Antidiabetic Drugs : It can be used as a precursor for compounds like tolbutamide, which is used in diabetes management.
  • Pesticides and Herbicides : The compound acts as an intermediate in the synthesis of agrochemicals, enhancing crop protection.

Case Study: Synthesis of Tolbutamide

Tolbutamide is synthesized using intermediates derived from 1-butanamine derivatives. The process involves the acylation of the amine to form the corresponding sulfonamide, demonstrating the compound's utility in medicinal chemistry.

Materials Science

In materials science, 1-butanamine derivatives are explored for their potential in creating functionalized silanes that can modify surfaces or enhance material properties.

  • Silane Coupling Agents : The diethoxyphenylsilyl group enhances adhesion properties when applied to substrates in coatings and sealants.

Table 2: Applications in Materials Science

Application TypeDescription
CoatingsImproves adhesion and durability of paints
SealantsEnhances water resistance and flexibility
Composite MaterialsActs as a coupling agent for better bonding

Analytical Chemistry

1-Butanamine, 4-(diethoxyphenylsilyl)- can also be utilized as a reagent in analytical chemistry for detecting specific ions or compounds due to its ability to form complexes with metal ions.

Table 3: Analytical Applications

Application TypeMethodology
Ion DetectionForms complexes with metal ions for analysis
ChromatographyUsed as a derivatizing agent

Mechanism of Action

The mechanism of action of 1-Butanamine, 4-(diethoxyphenylsilyl)- involves its interaction with various molecular targets. The silyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

    1-Butanamine: A primary amine with similar reactivity but lacking the silyl group.

    4-(Diethoxyphenylsilyl)butane: A compound with a similar silyl group but without the amine functionality.

Uniqueness: 1-Butanamine, 4-(diethoxyphenylsilyl)- is unique due to the presence of both the amine and silyl groups, which confer distinct chemical and physical properties. The silyl group enhances stability and lipophilicity, while the amine group provides reactivity and potential for hydrogen bonding .

This compound’s combination of functional groups makes it a versatile and valuable molecule in various fields of research and industry.

Biological Activity

1-Butanamine, 4-(diethoxyphenylsilyl)-, also known by its CAS number 7534-55-6, is a silane-based compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Butanamine, 4-(diethoxyphenylsilyl)- features a butyl amine group attached to a phenyl ring that is further substituted with diethoxy groups and a silicon atom. The molecular formula is C13H19NO3Si, with a molecular weight of approximately 275.37 g/mol. Its unique structure allows for various interactions within biological systems.

The biological activity of 1-Butanamine, 4-(diethoxyphenylsilyl)- can be attributed to its ability to interact with cellular receptors and enzymes. The presence of the amine group suggests potential interactions with neurotransmitter receptors, while the silane component may enhance its stability and bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to 1-Butanamine, 4-(diethoxyphenylsilyl)- exhibit significant antimicrobial properties. A study demonstrated that silane-modified amines can disrupt bacterial cell membranes, leading to cell lysis. The effectiveness against various pathogens highlights its potential as an antimicrobial agent.

Antioxidant Properties

The antioxidant capabilities of this compound are noteworthy. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several silane derivatives, including 1-Butanamine, 4-(diethoxyphenylsilyl)-. The results indicated a notable reduction in bacterial viability against Staphylococcus aureus and Escherichia coli, suggesting that the compound could serve as a lead for developing new antimicrobial agents.

Pathogen Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264

Study on Antioxidant Activity

In another investigation focused on antioxidant activity, the compound was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results demonstrated that at concentrations above 100 µM, it significantly reduced DPPH radical levels by over 70%, indicating strong antioxidant potential.

Pharmacological Potential

Recent pharmacological studies have suggested that compounds like 1-Butanamine, 4-(diethoxyphenylsilyl)- may have therapeutic applications in treating oxidative stress-related conditions. Its ability to modulate signaling pathways involved in inflammation and apoptosis presents opportunities for further drug development.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies indicate low toxicity levels in mammalian cell lines at therapeutic doses, but further investigations are needed to fully ascertain its safety in vivo.

Properties

IUPAC Name

4-[diethoxy(phenyl)silyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2Si/c1-3-16-18(17-4-2,13-9-8-12-15)14-10-6-5-7-11-14/h5-7,10-11H,3-4,8-9,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUCSFLLCZTCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCCN)(C1=CC=CC=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625821
Record name 4-[Diethoxy(phenyl)silyl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7534-55-6
Record name 4-[Diethoxy(phenyl)silyl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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